2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone
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Overview
Description
2-Chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone is a synthetic compound with a complex structure. It contains both an indole moiety and a diazepane ring. The indole nucleus is a significant heterocyclic system found in various natural products, drugs, and proteins. Its biological potential has attracted attention due to its diverse activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties .
Synthesis Analysis
The synthesis of this compound involves combining indole with chloroacetyl chloride in toluene under specific conditions. The details of the synthetic route are not provided in the available information, but it likely proceeds through electrophilic aromatic substitution on the indole ring .
Molecular Structure Analysis
The molecular formula of This compound is C14H15ClN2O2. The 3D structure is not explicitly given, but it contains a chloro-substituted indole core linked to a diazepane ring. The indole nucleus is aromatic due to its π-electron delocalization .
Chemical Reactions Analysis
The compound’s reactivity likely involves electrophilic substitution on the indole ring, as well as potential reactions at the carbonyl group. Further investigation is needed to explore its chemical behavior and potential transformations .
Properties
IUPAC Name |
2-chloro-1-[4-(1H-indole-3-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-10-15(21)19-6-3-7-20(9-8-19)16(22)13-11-18-14-5-2-1-4-12(13)14/h1-2,4-5,11,18H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUTVSUULSELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CNC3=CC=CC=C32)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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